2-(1,3-Benzodioxol-5-yl-6-Fluoro-3-Hydroxy-4H-Chromen-4-One
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Overview
Description
2-(1,3-Benzodioxol-5-yl-6-Fluoro-3-Hydroxy-4H-Chromen-4-One) is an organic compound that belongs to the class of benzodioxoles These compounds are characterized by a benzene ring fused to a dioxole ring, which is a five-membered ring containing two oxygen atoms and three carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzodioxol-5-yl-6-Fluoro-3-Hydroxy-4H-Chromen-4-One) typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzodioxole Ring: This step involves the cyclization of a suitable precursor to form the benzodioxole ring.
Introduction of the Fluorine Atom: The fluorine atom is introduced through a halogenation reaction, typically using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI).
Formation of the Chromenone Core: The chromenone core is formed through a cyclization reaction, often involving a condensation reaction between a phenol and an aldehyde or ketone.
Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, which can be achieved using reagents such as hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimization of reaction conditions (temperature, pressure, solvent), and the development of continuous flow processes to enhance scalability.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzodioxol-5-yl-6-Fluoro-3-Hydroxy-4H-Chromen-4-One) can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the chromenone core can be reduced to form an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1,3-Benzodioxol-5-yl-6-Fluoro-3-Hydroxy-4H-Chromen-4-One) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(1,3-Benzodioxol-5-yl-6-Fluoro-3-Hydroxy-4H-Chromen-4-One) involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes such as apoptosis, cell cycle regulation, and signal transduction. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
- 2-(1,3-Benzodioxol-5-yl)-7-ethoxy-3-hydroxy-4H-chromen-4-one
Uniqueness
2-(1,3-Benzodioxol-5-yl-6-Fluoro-3-Hydroxy-4H-Chromen-4-One) is unique due to the presence of both the benzodioxole and chromenone moieties, as well as the fluorine and hydroxyl functional groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
2-(1,3-Benzodioxol-5-yl-6-Fluoro-3-Hydroxy-4H-Chromen-4-One) is a synthetic organic compound that belongs to the flavonoid class and is characterized by its unique structural features, including a benzodioxole moiety and a chromenone core. The presence of a fluorine atom and hydroxyl group contributes to its diverse biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound) can be represented as follows:
This compound features:
- A benzodioxole ring system.
- A fluorine atom at position 6.
- A hydroxyl group at position 3.
These functional groups enhance its reactivity and potential biological interactions.
Antioxidant Activity
Research indicates that flavonoids similar to this compound) possess significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress in cells. Studies have shown that compounds with similar structures exhibit enhanced radical scavenging activity due to their ability to donate hydrogen atoms or electrons.
Antimicrobial Activity
Flavonoids have been extensively studied for their antimicrobial properties. Preliminary studies suggest that this compound) may inhibit the growth of various bacterial strains. The mechanism behind this activity could involve disruption of bacterial cell membranes or interference with metabolic pathways.
Anti-inflammatory Effects
The compound has demonstrated potential anti-inflammatory effects in vitro. Research indicates that it may inhibit pro-inflammatory cytokines, which are critical mediators in inflammatory responses. This property suggests potential therapeutic applications in treating inflammatory diseases.
Anticancer Potential
Flavonoids are known for their anticancer properties, and this compound) is no exception. Studies have indicated that this compound can induce apoptosis in cancer cells through various signaling pathways. Its ability to modulate cell cycle progression and inhibit tumor growth has made it a subject of interest in cancer research.
The biological activities of this compound) can be attributed to several mechanisms:
- Radical Scavenging : The hydroxyl groups facilitate the donation of electrons, neutralizing free radicals.
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammation and cancer progression.
- Gene Expression Modulation : It can influence the expression of genes related to apoptosis and cell proliferation.
Study on Antioxidant Activity
In a comparative study assessing the antioxidant capacity of various flavonoids, this compound) exhibited a significant reduction in lipid peroxidation levels compared to control groups, highlighting its potential as an effective antioxidant agent.
Study on Antimicrobial Efficacy
A study evaluated the antimicrobial effects of several flavonoids against Staphylococcus aureus and Escherichia coli. Results indicated that this compound) showed notable inhibition zones, suggesting its efficacy as an antimicrobial agent.
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Unique Properties |
---|---|---|
6-Bromo-chromenone | Bromine substitution | Enhanced reactivity in electrophilic reactions |
7-Hydroxyflavone | Hydroxyl group at C7 | Strong antioxidant activity |
3-Hydroxyflavone | Hydroxyl group at C3 | Exhibits anti-inflammatory effects |
The uniqueness of this compound) lies in its specific combination of functional groups (fluorine and hydroxyl) within the chromenone framework, potentially leading to distinct biological activities compared to other flavonoids and chromenones.
Properties
Molecular Formula |
C16H9FO5 |
---|---|
Molecular Weight |
300.24 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-6-fluoro-3-hydroxychromen-4-one |
InChI |
InChI=1S/C16H9FO5/c17-9-2-4-11-10(6-9)14(18)15(19)16(22-11)8-1-3-12-13(5-8)21-7-20-12/h1-6,19H,7H2 |
InChI Key |
HOOKBINPTRTSKO-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C(C(=O)C4=C(O3)C=CC(=C4)F)O |
Origin of Product |
United States |
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